molecular formula C16H20N2O3S B254914 (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Numéro de catalogue B254914
Poids moléculaire: 320.4 g/mol
Clé InChI: BISXSZNFOCRIMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

Mécanisme D'action

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid inhibits the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling pathways. By inhibiting these kinases, (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid disrupts the activation and proliferation of immune cells, which are involved in the pathogenesis of various types of cancers and autoimmune diseases.
Biochemical and Physiological Effects
(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has been shown to have a potent inhibitory effect on the activity of BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune cell signaling pathways. In preclinical studies, (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has been shown to inhibit the proliferation of cancer cells and reduce inflammation in autoimmune diseases. (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid for lab experiments is its high potency and selectivity for BTK, ITK, and JAK3 kinases. This allows for precise targeting of these kinases and reduces the risk of off-target effects. However, one of the limitations of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is its relatively low solubility, which can make it difficult to work with in certain lab experiments.

Orientations Futures

There are several future directions for (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid research, including the evaluation of its efficacy in clinical trials for the treatment of various types of cancers and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid and its potential for combination therapy with other targeted agents. Finally, the development of more potent and selective analogs of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid may lead to the discovery of even more effective treatments for cancer and autoimmune diseases.
Conclusion
(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a promising small molecule inhibitor that has shown potent activity against BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune cell signaling pathways. Preclinical studies have shown that (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has potential therapeutic applications in cancer and autoimmune diseases. Further research is needed to evaluate the efficacy of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid in clinical trials and to elucidate its mechanism of action and potential for combination therapy.

Méthodes De Synthèse

The synthesis of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves a multi-step process that includes the preparation of various intermediates and the final coupling reaction of the key intermediate with the acetic acid moiety. The synthetic route involves the use of various reagents and solvents, and the purification of the final product is achieved through column chromatography. The purity of the compound is determined by HPLC and NMR spectroscopy.

Applications De Recherche Scientifique

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid inhibits the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling pathways. (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

Nom du produit

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Formule moléculaire

C16H20N2O3S

Poids moléculaire

320.4 g/mol

Nom IUPAC

2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C16H20N2O3S/c1-16(2,3)9-4-5-10-11(6-9)22-14-13(10)15(21)18(8-17-14)7-12(19)20/h8-9H,4-7H2,1-3H3,(H,19,20)

Clé InChI

BISXSZNFOCRIMD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O

SMILES canonique

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.